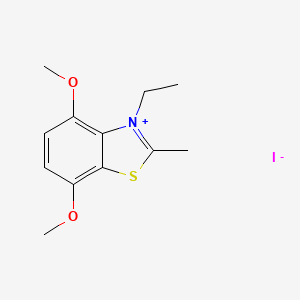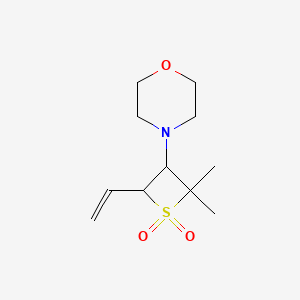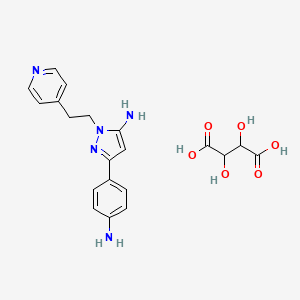![molecular formula C14H12N4O6S B3820185 N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B3820185.png)
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline
Overview
Description
“N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” is a derivative of 2,4,6-trinitroaniline . It is a nitro group-containing compound, which are well known as effective anticancer drugs . The molecular formula of this compound is C14H12N4O6S, with an average mass of 364.333 Da .
Synthesis Analysis
The synthesis of trinitroaniline derivatives, including “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline”, involves the use of nitro functional group-containing aromatic compounds . These compounds have a wide range of applications, including as dyes, solvents, chemical intermediates, polymers, pesticides, and explosives . They are also used for a great number of therapeutic agents .Molecular Structure Analysis
The molecular structure of “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” is characterized by the presence of a nitro functional group and an aromatic ring . The presence of these groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis
The chemical reactions involving “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” and similar compounds have been studied . For instance, the alkaline hydrolysis of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates, which are structurally similar to “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline”, has been investigated .Mechanism of Action
The mechanism of action of “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” and similar compounds in biological systems has been explored, particularly in the context of their anticancer activity . These compounds have been found to induce intrinsic apoptosis by increasing the ratio of Bax/Bcl-2 expression .
Future Directions
The future directions for research on “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” and similar compounds are likely to focus on their potential applications as anticancer agents . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for potential therapeutic use .
Properties
IUPAC Name |
N-[2-(2,4,6-trinitrophenyl)sulfanylethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6S/c19-16(20)11-8-12(17(21)22)14(13(9-11)18(23)24)25-7-6-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXUDGASDWXPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-methyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}propanenitrile](/img/structure/B3820107.png)
![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)

![2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline](/img/structure/B3820128.png)
![2-[[2-(Dibutylamino)acetyl]-methylamino]benzamide](/img/structure/B3820144.png)
![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)


![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)




